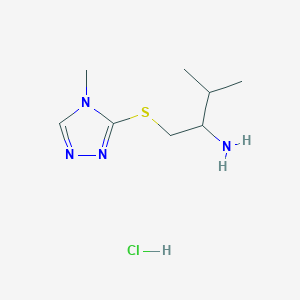

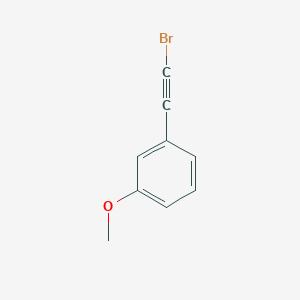

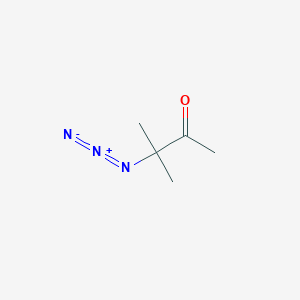

![molecular formula C12H18Cl2N2O B1471469 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-dihydrochlorid CAS No. 1820664-70-7](/img/structure/B1471469.png)

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-dihydrochlorid

Übersicht

Beschreibung

The compound is a derivative of the bicyclo[3.2.1]octane structure, which is a type of organic compound with a fused three-ring system . It also contains a pyridine group, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of similar bicyclic structures often involves complex reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using theoretical methods. Geometric structure calculations are often performed at various levels, such as B3LYP/6-311G(d,p), B3P86/6 .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve high strain energy due to the fused bicyclo[3.3.0]octane ring systems . The reactions of these compounds can be complex and require specific conditions for successful synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structure and substituents. For instance, 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a solid at room temperature .Wirkmechanismus

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride acts as a selective agonist of α7 nAChR, which is a ligand-gated ion channel that is widely distributed throughout the central nervous system. Activation of α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that ultimately result in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. This activation has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.

Biochemical and physiological effects:

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. In addition, it has been found to have analgesic and anti-inflammatory properties. 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has also been shown to increase the release of acetylcholine, dopamine, and serotonin.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is its selectivity for α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride. One area of interest is its potential therapeutic applications in Alzheimer's disease, schizophrenia, and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of α7 nAChR in various neurological disorders. Finally, there is interest in developing more potent and selective agonists of α7 nAChR for use in clinical trials.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Das 2-Azabicyclo[3.2.1]octan-Gerüst, das dem von Ihnen interessierten Stoff ähnelt, hat aufgrund seiner einzigartigen Struktur ein großes Potenzial in der Arzneimittelforschung .

Synthetisches Zwischenprodukt

Diese Grundstruktur wurde in mehreren Totalsynthesen als wichtiges synthetisches Zwischenprodukt eingesetzt .

Pharmazeutische Zusammensetzungen

Derivate ähnlicher Bicyclostrukturen wurden in pharmazeutischen Zusammensetzungen als Natrium-Glukose-Cotransporter (SGLT)-Hemmer eingesetzt .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.2ClH/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9;;/h1-3,6,9-11,14H,4-5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHBLCTWSMHUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)OC3=CC=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

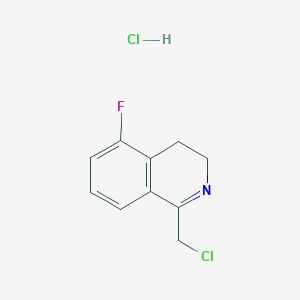

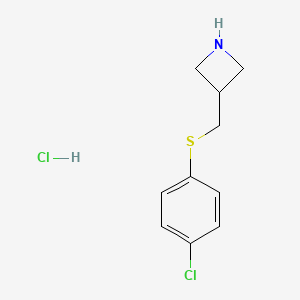

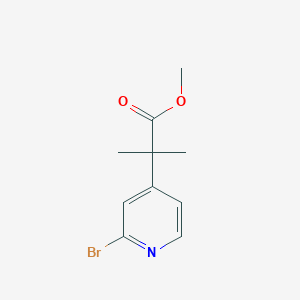

![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)

![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)